molecular formula C10H8N2O2 B6329325 Methyl 1,8-naphthyridine-4-carboxylate CAS No. 99361-32-7

Methyl 1,8-naphthyridine-4-carboxylate

Cat. No.: B6329325
CAS No.: 99361-32-7
M. Wt: 188.18 g/mol
InChI Key: OLCRSKVYJXNGLF-UHFFFAOYSA-N
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Description

Methyl 1,8-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two pyridine rings.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the naphthyridine ring, which can act as nucleophilic or electrophilic sites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield naphthyridine N-oxides, while reduction reactions can produce dihydronaphthyridines .

Comparison with Similar Compounds

Methyl 1,8-naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,6-naphthyridine . While all these compounds share a similar fused ring structure, their chemical properties and biological activities can vary significantly. This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

List of Similar Compounds:

Properties

IUPAC Name

methyl 1,8-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCRSKVYJXNGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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